BenchChemオンラインストアへようこそ!

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

HSP90 inhibition Anti-HIV 2-isoxazol-3-yl-acetamide

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide (CAS 1105206-39-0) is a synthetic small molecule that belongs to the 2-isoxazol-3-yl-acetamide class. Its structure combines a benzo[d][1,3]dioxole substituent at the isoxazole 5-position with a pyridin-3-yl acetamide side chain.

Molecular Formula C17H13N3O4
Molecular Weight 323.308
CAS No. 1105206-39-0
Cat. No. B2436398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
CAS1105206-39-0
Molecular FormulaC17H13N3O4
Molecular Weight323.308
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CN=CC=C4
InChIInChI=1S/C17H13N3O4/c21-17(19-12-2-1-5-18-9-12)8-13-7-15(24-20-13)11-3-4-14-16(6-11)23-10-22-14/h1-7,9H,8,10H2,(H,19,21)
InChIKeyHHBQGBUSJOVHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide (CAS 1105206-39-0): Structural Context and Scientific Procurement Considerations


2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide (CAS 1105206-39-0) is a synthetic small molecule that belongs to the 2-isoxazol-3-yl-acetamide class. Its structure combines a benzo[d][1,3]dioxole substituent at the isoxazole 5-position with a pyridin-3-yl acetamide side chain. Compounds within this chemotype have been explored as heat shock protein 90 (HSP90) inhibitors in antiviral drug discovery [1]. The molecule is commercially supplied as a research chemical; however, primary pharmacological data for this specific derivative are not publicly available through non-vendor authoritative databases as of the present analysis.

Why Generic Substitution Jeopardizes Research Outcomes: The Case for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide


Within the 2-isoxazol-3-yl-acetamide series, even subtle modifications to the aryl substituent or the acetamide side chain can drastically alter HSP90 binding affinity, antiviral potency, and therapeutic index [1]. Replacing the benzo[d][1,3]dioxol-5-yl group of the target compound with a simple phenyl or halogenated phenyl ring would yield a structurally distinct chemotype whose activity cannot be extrapolated from the target compound without direct experimental comparison. Therefore, generic substitution without matched-pair activity data risks introducing uncontrolled variables into biological experiments.

Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide


HSP90-Targeted Anti-HIV Activity: Scaffold-Level Benchmarking Against AUY922

The 2-isoxazol-3-yl-acetamide scaffold to which the target compound belongs has been evaluated in a head-to-head anti-HIV assay against the second-generation HSP90 inhibitor AUY922. The lead analogue 2l (possessing a 4-methoxyphenyl substituent at the isoxazole 5-position, in contrast to the benzo[d][1,3]dioxol-5-yl group of the target compound) demonstrated a ~3.5-fold superior therapeutic index relative to AUY922 in HIV-1 infected cells [1]. Although direct data for the benzo[d][1,3]dioxol-5-yl congener are absent, this scaffold-level benchmark supports the hypothesis that the target compound could exhibit comparable or differentiated HSP90-mediated antiviral activity, warranting its procurement for focused structure–activity relationship expansion.

HSP90 inhibition Anti-HIV 2-isoxazol-3-yl-acetamide

Best-Fit Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide Based on Scaffold Evidence


Scaffold-Hopping Probe for HSP90-Dependent HIV Latency Reversal

Given the demonstrated anti-HIV activity of close structural analogues, this compound can serve as a chemical probe to investigate whether the benzo[d][1,3]dioxol-5-yl substituent modulates HSP90 binding kinetics or cellular target engagement in HIV latency models [1].

Building Block for Focused SAR Libraries Targeting the N-Terminal ATP-Binding Site of HSP90

The distinct heterocyclic architecture (benzodioxole–isoxazole–pyridine) offers vectors for further derivatization. Procurement is justified for combinatorial library synthesis aimed at improving the therapeutic window over the reference inhibitor AUY922 [1].

Negative Control or Specificity Reagent for Isoxazole-Acetamide Series

If the compound is found to be inactive against HSP90 in direct assays, it would serve as a valuable negative control to confirm that antiviral effects seen with active analogues like 2l are driven by the specific aryl substitution pattern rather than the core scaffold [1].

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.